molecular formula C21H14BrNO3 B3634900 6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B3634900
M. Wt: 408.2 g/mol
InChI Key: IGXQSOHSKYZIOZ-UHFFFAOYSA-N
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Description

The compound “6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a complex organic molecule. It contains a dibenzoazepine core, which is a seven-membered nitrogen-containing ring fused to two benzene rings . It also has a 4-bromo-2-methoxyphenyl group attached to it.


Molecular Structure Analysis

The dibenzoazepine core of the molecule is likely to contribute to its rigidity and planarity. The presence of the bromo and methoxy substituents on the phenyl ring could influence its electronic properties and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group. The azepine ring might undergo reactions typical of other nitrogen-containing heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and methoxy groups could impact its polarity, solubility, and boiling/melting points .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many dibenzoazepine derivatives are used in medicinal chemistry and have various biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many dibenzoazepine derivatives, this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

6-(4-bromo-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO3/c1-26-19-12-13(22)10-11-18(19)23-20(24)16-8-4-2-6-14(16)15-7-3-5-9-17(15)21(23)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXQSOHSKYZIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 2
6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 3
Reactant of Route 3
6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 4
Reactant of Route 4
6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 6
Reactant of Route 6
6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

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